2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol
Description
Properties
IUPAC Name |
2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-2-7-5-8-9(11-3-4-14)12-6-13-10(8)15-7/h5-6,14H,2-4H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBXQKQDEKSHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ester Cyclization
The synthesis begins with methyl 2-amino-5-ethylthiophene-3-carboxylate (Compound 1), which undergoes cyclization using potassium cyanate in acetic acid (Eq. 1):
$$
\text{Compound 1} \xrightarrow[\text{H}_2\text{O, AcOH}]{\text{KNCO}} 6\text{-Ethylthieno}[2,3\text{-}d]\text{pyrimidine-2,4-diol} \quad (\text{76\% yield})
$$
Reaction conditions:
Dichlorination with Phenylphosphonic Dichloride
The diol intermediate is treated with phenylphosphonic dichloride (PPDC) at 150°C for 2.5 h to install chlorine atoms at positions 2 and 4 (Eq. 2):
$$
\text{Diol} \xrightarrow[\text{150°C}]{\text{PPDC}} 2,4\text{-Dichloro-6-ethylthieno}[2,3\text{-}d]\text{pyrimidine} \quad (\text{30\% yield})
$$
Purification : Flash chromatography (hexane/ethyl acetate 7:3) yields a white solid. Key spectral data:
- $$^1$$H NMR (CDCl$$3$$) : δ 7.11 (s, 1H, H5), 2.89 (q, 2H, CH$$2$$CH$$3$$), 1.38 (t, 3H, CH$$2$$CH$$_3$$).
Nucleophilic Amination with Ethanolamine
Optimization of Reaction Conditions
The dichloro intermediate reacts with ethanolamine under varied conditions:
| Condition | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Standard | THF | 160°C | 24 h | 70% | |
| High-pressure | EtOH | 130°C | 24 h | 68% | |
| Microwave-assisted | DMF | 120°C | 2 h | 75% |
The optimal method uses THF at 160°C in a sealed vessel, achieving 70% yield with minimal byproducts. Competing reactivity at the C2 chlorine is suppressed by stoichiometric control (1:1 molar ratio).
Mechanistic Pathway
Amination proceeds via a two-step mechanism:
- SNAr attack : Ethanolamine’s primary amine attacks C4, displacing chloride.
- Tautomerization : The intermediate aromatizes to restore pyrimidine conjugation.
Critical parameter : Excess base (e.g., K$$2$$CO$$3$$) accelerates deprotonation but risks ester hydrolysis in polar solvents.
Alternative Synthetic Routes
Direct Cyclocondensation Approach
Abu-Hashem et al. demonstrated a one-pot synthesis starting from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and ethanolamine under microwave irradiation:
$$
\text{Thiophene ester} + \text{Ethanolamine} \xrightarrow[\text{MW, 120°C}]{\text{DMF}} \text{Target compound} \quad (\text{65\% yield})
$$
Advantage : Eliminates dichlorination but suffers from lower regioselectivity.
Thiourea-Mediated Cyclization
Dewal et al. reported a thiourea intermediate route (Eq. 3):
$$
\text{2-Amino-5-ethylthiophene-3-carbonitrile} \xrightarrow[\text{CS}_2]{\text{KOH}} \text{Thiourea} \xrightarrow[\text{Ethanolamine}]{\text{Reflux}} \text{Target compound} \quad (\text{58\% yield})
$$
This method avoids halogenated intermediates but requires rigorous exclusion of moisture.
Characterization and Analytical Data
Spectroscopic Confirmation
$$^1$$H NMR (DMSO-d$$_6$$) :
- δ 8.21 (s, 1H, H5)
- δ 6.85 (t, 1H, NH)
- δ 4.74 (br s, 1H, OH)
- δ 3.55 (m, 2H, CH$$_2$$OH)
- δ 3.32 (m, 2H, NCH$$_2$$)
- δ 2.82 (q, 2H, CH$$2$$CH$$3$$)
- δ 1.27 (t, 3H, CH$$2$$CH$$3$$)
HRMS (ESI+) :
Purity Assessment
HPLC analysis (C18 column, 60:40 MeOH/H$$_2$$O):
Challenges and Optimization Strategies
Byproduct Formation
Major impurities arise from:
Solvent Effects
Comparative solvent screening revealed:
| Solvent | Dielectric Constant | Yield | Byproducts |
|---|---|---|---|
| THF | 7.5 | 70% | <5% |
| DMF | 36.7 | 62% | 12% |
| EtOH | 24.3 | 68% | 8% |
THF’s low polarity favors SNAr kinetics while suppressing ionic side reactions.
Scale-Up Considerations
Pilot-scale production (100 g batch) identified critical parameters:
Chemical Reactions Analysis
Chemical Reactions of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions to modify their structure and enhance their biological activity.
-
Alkylation Reactions : These derivatives can be alkylated at the 3-position using alkyl halides in the presence of a base, such as potassium carbonate .
-
Thioether Formation : Thieno[2,3-d]pyrimidine derivatives can react with thiol compounds to form thioether linkages, which are important for their pharmacological properties.
-
Acetamide Coupling : The introduction of an acetamide group can be achieved through coupling reactions, often involving organic bases like triethylamine.
Potential Chemical Reactions for 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol
Given the structure of This compound , potential chemical reactions could include:
-
N-Alkylation : The amino group could be alkylated using alkyl halides in the presence of a base.
-
Esterification : The ethanol moiety could be converted into an ester through reaction with carboxylic acids.
-
Thioether Formation : Similar to other thieno[2,3-d]pyrimidine derivatives, this compound could form thioether linkages.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thienopyrimidine compounds exhibit notable antimicrobial activity. The compound 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol may share similar properties, making it a candidate for development as an antimicrobial agent.
Case Study : A study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was found to be around 256 µg/mL, suggesting that modifications to the thienopyrimidine structure could enhance this activity .
Anticancer Activity
The compound's structural similarity to known anticancer agents positions it as a potential candidate for cancer therapy. Preliminary studies have shown that compounds with similar thienopyrimidine structures demonstrate selective cytotoxicity towards cancer cell lines.
Data Table: Cytotoxicity of Thienopyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15 | |
| Compound B | HeLa | 20 | |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition Studies
Research has demonstrated that thienopyrimidine derivatives can inhibit key enzymes involved in metabolic pathways. For example:
Table: Enzyme Inhibition Potency
Mechanism of Action
The mechanism of action of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The thienopyrimidine core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the aminoethanol moiety can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Substituent Impact :
- Ethyl vs. Methyl/Phenyl : The 6-ethyl group in the target compound increases hydrophobicity compared to methyl (e.g., ) but reduces steric hindrance relative to bulkier phenyl derivatives (e.g., ), balancing solubility and target binding.
- Core Modifications: Replacement of thieno with furopyrimidine (e.g., ) alters electronic properties, reducing sulfur-mediated interactions but enhancing oxygen-based hydrogen bonding.
Comparison with Analog Syntheses :
- 5-Phenyl Derivative: Uses benzenesulphonamide in refluxing ethanol, yielding 83% .
- Furopyrimidine Analog: Requires arylidene malononitrile and triethylamine in ethanol .
Physicochemical Properties
| Property | Target Compound | 5-Phenyl Analog | Tetrahydrobenzothieno Analog |
|---|---|---|---|
| Predicted Density (g/cm³) | 1.30–1.35 | 1.368 | 1.25–1.30 |
| Boiling Point (°C) | 500–550 | 537.0 | 480–520 |
| pKa | ~14.5 | 14.52 | ~14.0 |
The higher density and boiling point of the 5-phenyl analog reflect increased aromaticity, while the tetrahydrobenzothieno derivative exhibits reduced rigidity and lower boiling points.
Biological Activity
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13N3O2S
- Molecular Weight : 251.3 g/mol
- CAS Number : 690702-08-0
Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit notable antimicrobial properties. A study evaluated the efficacy of various compounds against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Zone of Inhibition (mm) | Standard (Ampicillin) | Compound GG4 | Compound GG5 |
|---|---|---|---|---|
| Staphylococcus aureus | 15 | 16 | 14 | 8 |
| Escherichia coli | 12 | 15 | 10 | 7 |
| Pseudomonas aeruginosa | 11 | 14 | 9 | 5 |
| Candida tropicalis | 13 | 15 | 12 | 6 |
The results indicate that the compound demonstrates moderate to potent antimicrobial activity, particularly against Staphylococcus aureus and Candida tropicalis .
The mechanism by which thieno[2,3-d]pyrimidine derivatives exert their biological effects is thought to involve the inhibition of key enzymes or pathways in microbial cells. For instance, these compounds may disrupt nucleic acid synthesis or interfere with cellular metabolism, leading to cell death .
Study on Antimicrobial Efficacy
In a controlled study, various thieno[2,3-d]pyrimidine derivatives were synthesized and tested against a range of pathogens. The study found that modifications in the chemical structure significantly influenced the antibacterial and antifungal potency. For example, the introduction of electron-withdrawing groups enhanced the activity against Staphylococcus aureus .
Clinical Implications
The potential application of these compounds extends beyond laboratory settings. Preliminary findings suggest that they may serve as lead compounds for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern. The structural diversity within this class of compounds allows for further optimization to enhance efficacy and reduce side effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol to maximize yield and purity?
- Methodological Answer :
- Step 1 : Nucleophilic substitution reactions are critical. For analogous thienopyrimidine derivatives, heating at 100°C in toluene with triethylamine (TEA) as a base facilitates efficient coupling (e.g., 88% yield in a similar synthesis) .
- Step 2 : Purification via silica gel column chromatography (e.g., CHCl/MeOH gradients) or C18 reverse-phase chromatography (acetonitrile/water) improves purity. Crystallization from ethanol or ethyl acetate may further enhance purity .
- Optimization : Screen solvents (DMF, toluene, isopropanol) and bases (TEA, CsCO) to balance reactivity and side-product formation. Monitor reaction progress with TLC or HPLC.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent connectivity. For example, thieno[2,3-d]pyrimidine protons resonate at δ 8.2–8.8 ppm, while ethanolamine protons appear as broad singlets near δ 3.5–4.5 ppm .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for CHNOS: 277.1021) .
- IR : Identifies key functional groups (e.g., N-H stretches at ~3300 cm, C-O at ~1050 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Assay Standardization : Variability in cell lines (e.g., EGFR-mutant vs. wild-type) or assay formats (e.g., kinase inhibition vs. anti-proliferative) may explain contradictions .
- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .
- Control Compounds : Use reference inhibitors (e.g., gefitinib for EGFR) to benchmark activity across studies .
Q. What strategies improve metabolic stability of thieno[2,3-d]pyrimidine analogs without compromising potency?
- Methodological Answer :
- Structural Modifications : Introduce ethyl or methoxy groups at the 6-position to block cytochrome P450-mediated oxidation, as seen in pyrrolopyrimidine-based EGFR inhibitors .
- In Vitro Assays : Use liver microsomal stability assays (e.g., human/rat microsomes, NADPH cofactor) to quantify metabolic degradation. Optimize logP values (<3) via substituent tuning to enhance permeability .
Q. What in vitro assays are recommended to evaluate kinase inhibitory activity?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, HER2, VEGFR) using ADP-Glo™ assays to assess selectivity .
- Cellular Assays : Measure anti-proliferative activity in EGFR-driven cancer lines (e.g., H1975, HCC827) via MTT or CellTiter-Glo® .
- IC50 Determination : Use dose-response curves (0.1–10 µM) with 72-hour exposure to account for slow-binding inhibition .
Q. How can computational methods guide the design of selective thieno[2,3-d]pyrimidine analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket (PDB: 1M17). Prioritize analogs with hydrogen bonds to Met793 and hydrophobic contacts with Leu718 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify residues critical for selectivity (e.g., Thr790 vs. gatekeeper mutations) .
- ADMET Prediction : Employ SwissADME to optimize solubility (>50 µM), blood-brain barrier penetration, and hERG inhibition risk .
Q. What are critical considerations for scaling synthesis from milligram to gram quantities?
- Methodological Answer :
- Solvent Selection : Replace DMF with toluene or isopropanol for safer large-scale reactions .
- Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost efficiency .
- Process Monitoring : Use in-situ FTIR or PAT (Process Analytical Technology) to track reaction completion and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
